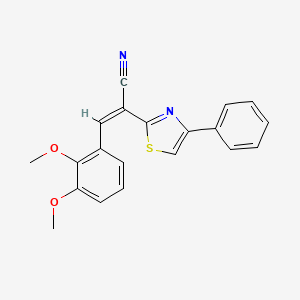

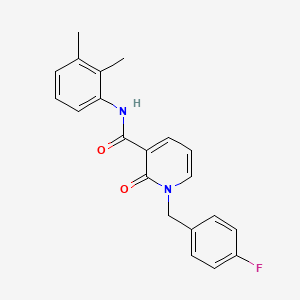

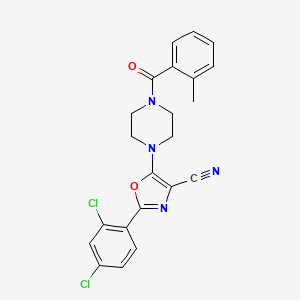

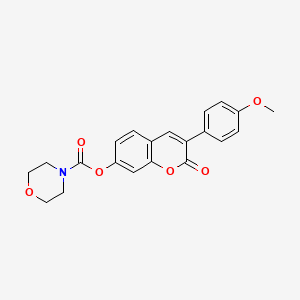

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol" is a complex organic molecule that appears to be related to various pyrimidine derivatives with potential biological activity. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The methoxy and chlorobenzyl groups attached to this core structure suggest that the compound could have unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps, including acetylation, formylation, and condensation reactions. For instance, acetylation of a 2-amino-4-(4-methoxyphenyl)pyrimidine derivative using acetic anhydride can yield an N-pyrimidinylacetamide derivative, which can then be formylated using Vilsmeier-Haack reagent to produce a β-chloroenaldehyde derivative . This derivative can further react with primary and heterocyclic amines to form Schiff bases and can serve as a building block for constructing various nitrogen heterocyclic compounds . Multicomponent synthesis methods, such as the one described for the combinatorial synthesis of 2-amino-4-phenylpyrimidine derivatives, can also be relevant for synthesizing complex pyrimidine structures .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using analytical and spectral data. For example, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined using X-ray crystallography, and the bond lengths and angles were compared with those obtained from density functional theory (DFT) calculations . Such analyses are crucial for understanding the three-dimensional conformation and electronic structure of the compound, which are important for its reactivity and biological activity.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including condensation with urea, chlorination, and further condensation with amines . The reactivity of these compounds towards different reagents can lead to the formation of a wide range of products with potential biological activities. Schiff base formation is a common reaction for β-chloroenaldehyde derivatives of pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrimidine ring. The introduction of methoxy and chlorobenzyl groups is likely to affect these properties. The presence of phenol or catechol moieties in pyrimidine derivatives has been shown to be crucial for biological activity, as these groups are involved in pharmacophoric recognition by enzymes such as aldose reductase . Additionally, the antioxidant properties of these compounds are significant, with catechol derivatives showing the best activity .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

- Pyrimidine derivatives have been synthesized and investigated for their antifungal effects against significant types of fungi like Aspergillus terreus and Aspergillus niger. The study concluded that these compounds could be developed into useful antifungal agents, demonstrating biological activity and potential for further investigation in antifungal drug development (Jafar et al., 2017).

Anticancer Activity

- A study on the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives revealed their anticancer evaluation. Specifically, one derivative showed significant potency toward the human breast cancer cell line MCF7, indicating the potential for these compounds in anticancer drug development (Patravale et al., 2014).

Enzyme Inhibition

- Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase (ALR2) inhibitors and exhibited activity levels in the micromolar/submicromolar range. These compounds also displayed significant antioxidant properties, suggesting their potential in treating conditions related to enzyme dysfunction and oxidative stress (La Motta et al., 2007).

Eigenschaften

IUPAC Name |

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-30-17-3-2-4-19(11-17)32-22-13-27-24(26)28-23(22)20-10-9-18(12-21(20)29)31-14-15-5-7-16(25)8-6-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTSAFUPGYPSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

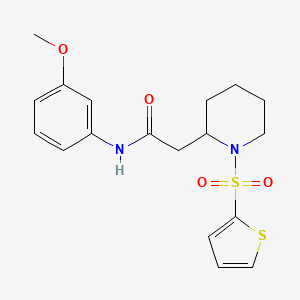

![N'-(5-Chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B3009763.png)

![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)